![molecular formula C12H11ClN2O B2893441 {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine CAS No. 870062-35-4](/img/structure/B2893441.png)

{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

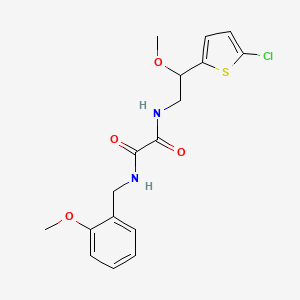

“{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine” is a chemical compound with the molecular formula C12H11ClN2O . It is a light yellow to yellow powder or crystals or liquid .

Molecular Structure Analysis

The molecular weight of “this compound” is 234.68 . The InChI code for this compound is not available .Physical and Chemical Properties Analysis

“this compound” is a light yellow to yellow powder or crystals or liquid . It has a molecular weight of 234.68 . The compound should be stored in a refrigerator .Scientific Research Applications

Catalytic Applications

- Synthesis of Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, similar to the compound , have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds show good catalytic activity and selectivity (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

- Iron(III) Complexes for Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have shown potential in cellular imaging and remarkable photocytotoxicity under red light, making them useful for medical applications (Basu et al., 2014).

Pharmaceutical Research

- Antiosteoclast Activity : Compounds synthesized from (±)-piperidin-2-yl-methanamine, a related compound, demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential therapeutic applications (Reddy et al., 2012).

Anticancer Research

- Palladium and Platinum Complexes in Cancer Therapy : New palladium and platinum complexes using R-(pyridin-2-yl)methanamine have shown anticancer activity against various human cancer cell lines, highlighting their potential in cancer treatment (Mbugua et al., 2020).

Biochemical Applications

- DNA Interactions and Photocytotoxicity : Iron(III) complexes of pyridoxal Schiff bases with modified dipicolylamines demonstrated significant uptake in cancer cells and photocytotoxicity, suggesting applications in cancer research and therapy (Basu et al., 2015).

Neuropharmacology

- Serotonin 5-HT1A Receptor-Biased Agonists : 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were investigated as biased agonists of serotonin 5-HT1A receptors, indicating potential in the treatment of depression (Sniecikowska et al., 2019).

Anticonvulsant Research

- Schiff Bases of 3-Aminomethyl Pyridine : Synthesized Schiff bases from 3-aminomethyl pyridine have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Safety and Hazards

The safety information for “{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine are currently unknown. This compound is a derivative of pyridine, which is often used in the synthesis of various pharmaceuticals and agrochemicals

Mode of Action

It’s known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The presence of the chloro group might enhance the lipophilicity of the compound, potentially influencing its interaction with targets.

Biochemical Pathways

Pyridine derivatives are involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction

Pharmacokinetics

The compound’s physicochemical properties suggest it might have high gi absorption and bbb permeability . Its lipophilicity could also influence its distribution and metabolism. More research is needed to confirm these predictions and understand their impact on the compound’s bioavailability.

Result of Action

Given its structural similarity to other pyridine derivatives, it might have potential antiproliferative activity against certain cancer cell lines . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . Additionally, the compound’s environmental persistence and potential for bioaccumulation could impact its long-term effects .

Properties

IUPAC Name |

[3-(5-chloropyridin-2-yl)oxyphenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-4-5-12(15-8-10)16-11-3-1-2-9(6-11)7-14/h1-6,8H,7,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJOKOUFQANERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(4-ethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile](/img/structure/B2893369.png)

![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2893377.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2893379.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2893381.png)